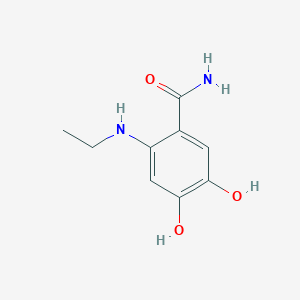![molecular formula C15H16O4S2 B14284576 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane CAS No. 124737-97-9](/img/structure/B14284576.png)
1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two phenyl groups and a disulfane core, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of phenyl disulfide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the tetraoxo structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler disulfane derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include higher oxidation state compounds, reduced disulfane derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets through its disulfane core. The compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetraoxo-5-phenyl-(1,3)dithiane-4,6-dicarboxylic acid dimethyl ester: This compound has a similar tetraoxo structure but with different substituents.
1,1,3,3-Tetraoxo-5-phenyl-(1,3)dithiane-2-carbothioic acid phenylamide: Another similar compound with a different functional group arrangement.
Uniqueness
1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane is unique due to its specific combination of phenyl and isopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124737-97-9 |
|---|---|
Molecular Formula |
C15H16O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(benzenesulfonylsulfonyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H16O4S2/c1-12(2)13-8-10-15(11-9-13)21(18,19)20(16,17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
SBLBXZBAXCXCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
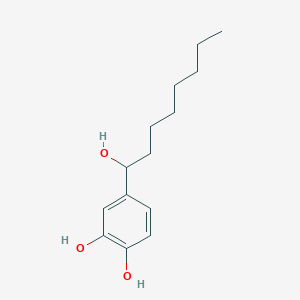

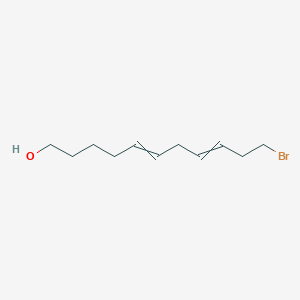
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
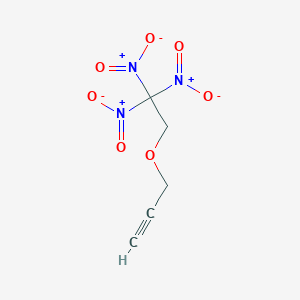

![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
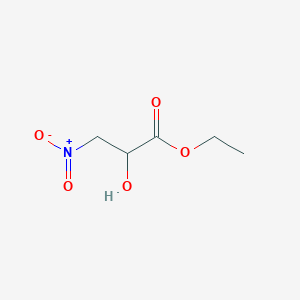
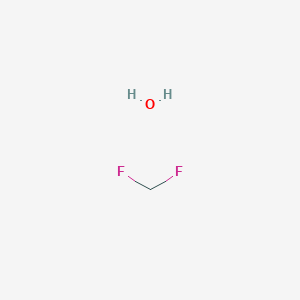
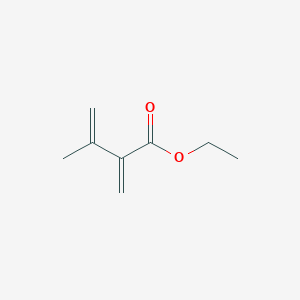
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
